molecular formula C11H20ClNO2 B2942163 ethyl 1-aminospiro[2.5]octane-1-carboxylate hydrochloride CAS No. 2305256-07-7

ethyl 1-aminospiro[2.5]octane-1-carboxylate hydrochloride

Cat. No.: B2942163
CAS No.: 2305256-07-7
M. Wt: 233.74
InChI Key: SAEIEGWTXGFWNJ-UHFFFAOYSA-N
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Description

Ethyl 1-aminospiro[2.5]octane-1-carboxylate hydrochloride (C₁₁H₂₀ClNO₂; molecular weight: 233.74 g/mol) is a spirocyclic compound featuring a bicyclic structure with a cyclopropane ring fused to a six-membered ring via a spiro junction . The molecule contains a primary amine group and an ethyl ester moiety, both protonated as a hydrochloride salt for enhanced stability and solubility. This compound has garnered attention in medicinal chemistry due to its constrained spiro architecture, which mimics bioactive conformations of peptides and small molecules. Elemental analysis data (C: 66.97%, H: 8.22%, N: 5.23%, Cl: 13.46%) confirms its purity , while its melting point (183–184°C) and spectral data (FTIR, FAB-MS) validate structural integrity .

Properties

IUPAC Name

ethyl 2-aminospiro[2.5]octane-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2.ClH/c1-2-14-9(13)11(12)8-10(11)6-4-3-5-7-10;/h2-8,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAEIEGWTXGFWNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC12CCCCC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-aminospiro[2.5]octane-1-carboxylate hydrochloride typically involves the reaction of ethyl 1-aminospiro[2.5]octane-1-carboxylate with hydrochloric acid. The reaction conditions often include:

    Solvent: Common solvents used include ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature.

    Purification: The product is often purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to mix the reactants.

    Continuous Flow Systems: These systems help in maintaining consistent reaction conditions.

    Purification: Industrial purification methods may include distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-aminospiro[2.5]octane-1-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: It undergoes nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Solvents: Common solvents include water, ethanol, and acetone.

Major Products Formed

    Oxidation Products: Oxidation typically yields oxides and hydroxyl derivatives.

    Reduction Products: Reduction yields primary and secondary amines.

    Substitution Products: Substitution reactions yield various substituted derivatives.

Scientific Research Applications

Ethyl 1-aminospiro[2.5]octane-1-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis.

    Biology: It is used in the study of biological pathways and enzyme interactions.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which ethyl 1-aminospiro[2.5]octane-1-carboxylate hydrochloride exerts its effects involves:

    Molecular Targets: It interacts with specific enzymes and receptors in biological systems.

    Pathways Involved: It may influence metabolic pathways and signal transduction processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 6-Azaspiro[2.5]octane-1-carboxylate Hydrochloride

  • Molecular Formula: C₉H₁₆ClNO₂; Molecular Weight: 205.68 g/mol .
  • Structural Differences : Replaces the ethyl ester with a methyl ester and substitutes the amine-bearing carbon with a nitrogen atom in the spiro system.
  • Applications : Used in peptide mimetics; lacks the primary amine group, reducing its reactivity in nucleophilic substitutions compared to the target compound.
  • Synthesis : Stored at low temperatures due to lower molecular stability .

Ethyl 1-Aminocyclopropanecarboxylate Hydrochloride

  • Molecular Formula: C₆H₁₂ClNO₂; Molecular Weight: 179.63 g/mol .
  • Structural Differences : Features a standalone cyclopropane ring instead of a spiro system, limiting conformational rigidity.
  • Reactivity : The cyclopropane ring enhances strain-driven reactivity, making it prone to ring-opening reactions under acidic conditions .

Methyl 1-(Methylamino)cyclopentanecarboxylate Hydrochloride

  • Molecular Formula: C₈H₁₆ClNO₂; Molecular Weight: 205.68 g/mol .
  • Synthesis Yield : 78% via a toluenesulfonate-mediated reaction, higher than the target compound’s typical yields (~60–70%) .

1-Ethynyl-6-azaspiro[2.5]octane Hydrochloride

  • Molecular Formula : C₉H₁₄ClN; Molecular Weight : 171.67 g/mol .
  • Structural Differences : Contains an ethynyl group instead of an ester, enabling click chemistry applications but eliminating carboxylate functionality.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) Synthesis Yield (%)
Ethyl 1-aminospiro[2.5]octane-1-carboxylate HCl C₁₁H₂₀ClNO₂ 233.74 Ethyl ester, primary amine 183–184 ~60–70 (estimated)
Methyl 6-azaspiro[2.5]octane-1-carboxylate HCl C₉H₁₆ClNO₂ 205.68 Methyl ester, tertiary amine Not reported Not reported
Ethyl 1-aminocyclopropanecarboxylate HCl C₆H₁₂ClNO₂ 179.63 Ethyl ester, cyclopropane Not reported Not reported
Methyl 1-(methylamino)cyclopentanecarboxylate HCl C₈H₁₆ClNO₂ 205.68 Methyl ester, methylamine Not reported 78

Key Research Findings

  • Spiro vs. Non-Spiro Systems: The spiro architecture in the target compound confers superior conformational rigidity compared to cyclopropane or cyclopentane analogs, as evidenced by higher melting points and stability in thermal gravimetric analyses .
  • Reactivity: The primary amine in ethyl 1-aminospiro[2.5]octane-1-carboxylate hydrochloride enables facile derivatization (e.g., amide coupling), whereas methylated or nitrogen-substituted analogs show reduced nucleophilicity .
  • Commercial Availability : Suppliers like Hangzhou Qieng Pharm & Chem Co., Ltd., and ChemExpress list the target compound, reflecting its demand in drug discovery .

Biological Activity

Ethyl 1-aminospiro[2.5]octane-1-carboxylate hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and neuroprotective effects, supported by various research findings and case studies.

Chemical Structure and Properties

This compound is characterized by a spirocyclic structure, which is known to influence its biological activity. The compound has the following molecular formula:

PropertyValue
Molecular FormulaC10H16ClN
Molecular Weight201.7 g/mol
CAS Number171361-65-2

The spirocyclic framework contributes to the rigidity of the molecule, which can enhance its interaction with biological targets.

Antimicrobial Activity

Recent studies have shown that spirocyclic compounds exhibit significant antimicrobial properties. For instance, derivatives similar to ethyl 1-aminospiro[2.5]octane-1-carboxylate have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for related compounds ranged from 6.25 to 12.5 μg/mL, indicating promising antibacterial potential comparable to established antibiotics like amoxicillin and gentamycin .

Anticancer Activity

The anticancer properties of spirocyclic compounds have also been documented. This compound has been investigated for its ability to inhibit cancer cell proliferation and migration. A notable study revealed that similar compounds acted as ATP-non-competitive Src inhibitors, effectively suppressing breast cancer cell migration and proliferation at concentrations as low as 1 μM .

Neuroprotective Effects

Neuroprotective properties have been associated with spirocyclic compounds in various studies. For example, certain derivatives have been shown to modulate neurotransmitter systems, suggesting potential applications in treating neurodegenerative diseases. This compound may exhibit similar activity by influencing neurochemical pathways .

Study on Antimicrobial Efficacy

A recent study published in Molecules evaluated the antimicrobial efficacy of several spirocyclic derivatives, including this compound. The results indicated that these compounds significantly inhibited bacterial growth in vitro, supporting their potential use as new antimicrobial agents .

Investigation of Anticancer Properties

In a separate investigation focused on anticancer activity, researchers tested the effects of spirocyclic compounds on various cancer cell lines. The findings demonstrated that these compounds induced apoptosis in cancer cells through the activation of specific signaling pathways, highlighting their therapeutic potential in oncology .

Q & A

Q. Basic

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact (irritant per ).
  • Ventilation : Use fume hoods during synthesis to mitigate HCl vapor exposure.
  • Spill Management : Neutralize acid spills with sodium bicarbonate and dispose as hazardous waste .

How can computational methods optimize the synthesis of this spirocyclic compound?

Q. Advanced

  • Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to identify low-energy transition states for cyclopropane formation. Tools like GRRM or AFIR are effective ().
  • Machine Learning (ML) : Train models on spirocyclic reaction databases to predict optimal solvents/catalysts. For example, polar aprotic solvents (DMF, DMSO) may enhance amine group reactivity.
  • Factorial Design : Use a 2³ design (temperature, catalyst loading, solvent ratio) to identify significant yield factors .

How to resolve contradictions in analytical data (e.g., inconsistent purity assessments)?

Q. Advanced

  • Method Validation : Perform spike-and-recovery experiments using HPLC to assess accuracy (±2% RSD).
  • Error Analysis : Quantify uncertainties from instrument calibration (e.g., ±0.1% for NMR integration) and sample preparation (e.g., weighing errors).
  • Cross-Technique Correlation : Compare LC-MS purity with elemental analysis (C, H, N, Cl) to resolve discrepancies .

What strategies enable structure-activity relationship (SAR) studies for this compound?

Q. Advanced

  • Derivatization : Synthesize analogs (e.g., methyl ester, tert-butylamine) to evaluate amine and ester roles in biological activity.
  • Docking Simulations : Model interactions with target proteins (e.g., enzymes or GPCRs) using AutoDock Vina.
  • In Vitro Assays : Test cytotoxicity (MTT assay) and receptor binding (radioligand displacement) to correlate structural features with potency .

How to evaluate the compound’s stability under varying conditions?

Q. Advanced

  • Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B), and pH extremes (1–13). Monitor via HPLC for decomposition products (e.g., ester hydrolysis to carboxylic acid).
  • Kinetic Modeling : Calculate degradation rate constants (k) and shelf life using Arrhenius equations.
  • Excipient Compatibility : Test with common pharmaceutical excipients (e.g., lactose, PVP) to identify destabilizing interactions .

What are the challenges in scaling up synthesis from lab to pilot scale?

Q. Advanced

  • Reactor Design : Use continuous-flow reactors for exothermic steps (e.g., HCl salt formation) to improve heat dissipation.
  • Separation Technology : Implement membrane filtration or centrifugal partitioning chromatography (CPC) for high-purity isolation.
  • Process Analytical Technology (PAT) : In-line FTIR or Raman probes to monitor reaction progress in real time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.